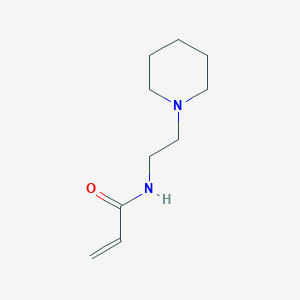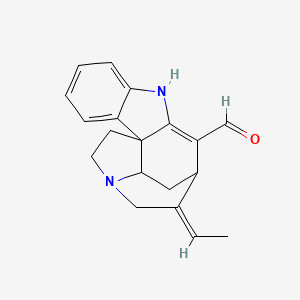![molecular formula C23H31N3O3S B14941103 4-(4-butoxyphenyl)-1-cycloheptyl-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14941103.png)
4-(4-butoxyphenyl)-1-cycloheptyl-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound belonging to the pyrazolo[3,4-e][1,4]thiazepine family. This compound is notable for its potential pharmacological properties, particularly in the field of medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a thiazepine ring, makes it a subject of interest for researchers aiming to develop new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-component reactions. One efficient method involves the use of l-proline as a catalyst in a multi-component reaction. This method is mild and efficient, allowing for the synthesis of pyrazolo[3,4-e][1,4]thiazepine derivatives . Another method involves the use of a solid acid functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid, which catalyzes the one-pot three-component condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of recyclable heterogeneous solid acid catalysts in the synthesis process suggests potential for scalable and sustainable industrial production .
化学反応の分析
Types of Reactions
4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, butoxy, and cycloheptyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, often in the presence of catalysts such as l-proline or solid acids .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
科学的研究の応用
4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential in cytotoxicity studies against various cancer cell lines, including pancreas, renal, and colon cancer cells.
Biological Research: It has been investigated as a potential inhibitor of CYP51, an enzyme involved in the biosynthesis of ergosterol, making it a candidate for treating diseases like Chagas disease.
Industrial Applications:
作用機序
The mechanism of action of 4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. For instance, as a CYP51 inhibitor, it binds to the active site of the enzyme, preventing the biosynthesis of ergosterol, which is essential for the survival of certain pathogens . This interaction disrupts the cellular membrane integrity of the pathogens, leading to their death.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazolo[3,4-e][1,4]thiazepine derivatives, such as:
- 4-(4-CHLOROPHENYL)-DIHYDRO-DIMETHYL-1H-PYRAZOLO(3,4-E)(1,4)THIAZEPIN-7(6H)-ONE
- Various pyrazolo[3,4-e][1,4]thiazepine derivatives synthesized using l-proline catalysis
Uniqueness
The uniqueness of 4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific functional groups and the resulting pharmacological properties. The presence of the butoxy and cycloheptyl groups may contribute to its enhanced biological activity and potential therapeutic applications.
特性
分子式 |
C23H31N3O3S |
|---|---|
分子量 |
429.6 g/mol |
IUPAC名 |
4-(4-butoxyphenyl)-1-cycloheptyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C23H31N3O3S/c1-2-3-14-29-18-12-10-16(11-13-18)21-20-22(24-19(27)15-30-21)26(25-23(20)28)17-8-6-4-5-7-9-17/h10-13,17,21H,2-9,14-15H2,1H3,(H,24,27)(H,25,28) |
InChIキー |
VOUYQVCTURYMDU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


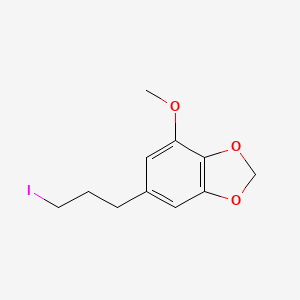
![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941049.png)
![N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14941050.png)
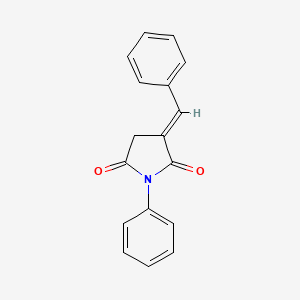
![9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B14941062.png)
![2-(Methylsulfanyl)-6-(methylsulfonyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14941064.png)
![(1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941066.png)
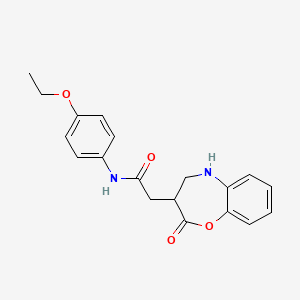
![5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941071.png)
![(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941072.png)
![methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B14941076.png)
